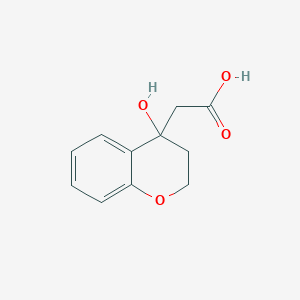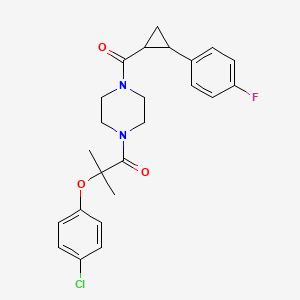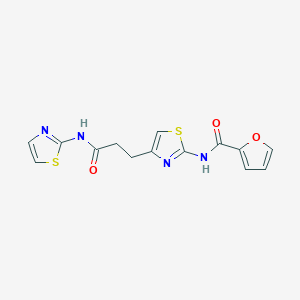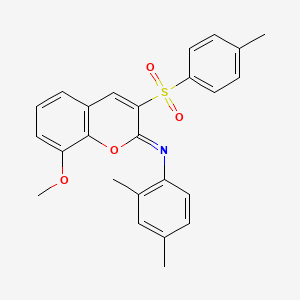![molecular formula C20H24N2O5S B2542879 N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-ethoxy-5-methylbenzenesulfonamide CAS No. 922021-87-2](/img/structure/B2542879.png)
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-ethoxy-5-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that likely exhibits a range of biological activities due to its structural features. While the provided papers do not directly discuss this specific compound, they do provide insights into related chemical structures and reactions that can be used to infer some aspects of the compound's synthesis, structure, and properties.
Synthesis Analysis
The synthesis of complex sulfonamide derivatives can involve multiple steps, including N-alkylation and intramolecular cyclization reactions. For instance, the N-alkylation of 2-azidobenzenesulfonamide with alkyl halides can lead to the formation of intermediates that are precursors to heterocyclic compounds, as seen in the synthesis of pyrrolobenzothiadiazepine precursors . Similarly, the synthesis of benzenesulfonamides with oxadiazole moieties involves the reaction of carboxylic acid hydrazides with carbon disulfide and base, followed by further functionalization . These methods could potentially be adapted to synthesize the target compound by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of the target compound suggests the presence of a tetrahydrobenzo[b][1,4]oxazepine core, which is a seven-membered heterocyclic ring containing nitrogen and oxygen atoms. This core is likely to influence the compound's reactivity and interaction with biological targets. The synthesis of related nitrogenous heterocycles, such as indazole oxides and quinazolines, has been achieved through intramolecular arylation of benzyl sp(3) carbon atoms in benzhydrylamines . These reactions highlight the importance of the electronic nature of substituents and the role of intramolecular cyclization in forming complex heterocyclic structures.
Chemical Reactions Analysis
The reactivity of sulfonamide derivatives can vary widely depending on their substitution patterns. The presence of azido, nitro, and other functional groups can lead to different reaction pathways, including the formation of nitrene intermediates or intramolecular cyclization reactions . The specific chemical reactions that the target compound might undergo are not detailed in the provided papers, but it can be inferred that its reactivity would be influenced by the electron-withdrawing or electron-donating nature of its substituents.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives are influenced by their molecular structure. The presence of different substituents can affect properties such as solubility, melting point, and biological activity. For example, the introduction of the 1,3,4-oxadiazole moiety into benzenesulfonamides has been shown to yield compounds with significant anti-HIV and antifungal activities . Although the specific properties of the target compound are not discussed in the provided papers, similar analyses of substituent effects on physical and chemical properties could be applied to predict its behavior.
Aplicaciones Científicas De Investigación
Synthesis and Structural Studies
Synthesis of Benzimidazole-tethered Oxazepine Derivatives : A series of benzimidazole-tethered oxazepine hybrids was synthesized, showing potential in nonlinear optical (NLO) applications due to their computed NLO properties. These compounds, including derivatives of benzimidazole and oxazepine, were analyzed using X-ray diffraction and DFT studies, revealing insights into their molecular structure and electronic properties (Almansour et al., 2016).
Novel Synthesis Routes and Structural Characterization : Innovative synthetic routes have led to the creation of new oxazepine-based compounds with detailed structural characterization, showcasing the flexibility and utility of these frameworks in chemical research (Cox et al., 2004).
Photophysical and Photochemical Properties
- Investigation of Photophysical and Photochemical Properties : Research into the photophysical and photochemical properties of certain oxazepine derivatives has provided valuable information on their potential applications in fields like photodynamic therapy for cancer treatment. These studies explore the compounds' fluorescence properties and singlet oxygen quantum yields, important for understanding their behavior under light exposure (Pişkin et al., 2020).
Anticancer and Antibacterial Properties
- Anticancer and Antibacterial Activity Studies : Some compounds within this chemical class have been synthesized and tested for their biological activities. Investigations into their anticancer and antibacterial properties have shown promise, highlighting the potential of these compounds in medicinal chemistry and therapeutic applications (Alagarsamy et al., 2006).
Propiedades
IUPAC Name |
N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-8-yl)-2-ethoxy-5-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O5S/c1-5-26-16-9-6-13(2)10-18(16)28(24,25)22-14-7-8-15-17(11-14)27-12-20(3,4)19(23)21-15/h6-11,22H,5,12H2,1-4H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMLVRZQOYIQEBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)C(CO3)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-ethoxy-5-methylbenzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide](/img/structure/B2542798.png)


![2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-ethyl-N-phenylacetamide](/img/structure/B2542803.png)

![6-chloro-N-{[1-(2-methoxyethyl)pyrrolidin-3-yl]methyl}pyridine-2-carboxamide](/img/structure/B2542807.png)



![6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl-(5-fluoro-6-methylpyridin-2-yl)methanone](/img/structure/B2542814.png)
![2-(3,6-Dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid](/img/structure/B2542815.png)


![(5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-3-(2-methoxyphenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B2542819.png)